Alloisoleucine, 3-methoxy-, DL- (8CI) Alloisoleucine, 3-methoxy-, DL- (8CI)
Brand Name: Vulcanchem
CAS No.: 19866-57-0
VCID: VC0217721
InChI:
SMILES:
Molecular Formula: C7H15NO3
Molecular Weight: 0

Alloisoleucine, 3-methoxy-, DL- (8CI)

CAS No.: 19866-57-0

Cat. No.: VC0217721

Molecular Formula: C7H15NO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Alloisoleucine,  3-methoxy-,  DL-  (8CI) - 19866-57-0

Specification

CAS No. 19866-57-0
Molecular Formula C7H15NO3
Molecular Weight 0

Introduction

Chemical Structure and Classification

Alloisoleucine, 3-methoxy-, DL- (8CI) is a modified amino acid with the CAS number 19866-57-0 . It represents a racemic mixture (DL) of the 3-methoxy derivative of alloisoleucine. As a methoxylated analog of alloisoleucine, this compound contains an additional methoxy group (-OCH3) at the 3-position carbon.

Structural Comparison with Parent Compounds

Chemical Properties and Characteristics

Physical Properties

While specific physical property data for Alloisoleucine, 3-methoxy-, DL- (8CI) is limited in available research, properties can be reasonably inferred from structurally related compounds:

PropertyPredicted ValueBasis for Prediction
AppearanceWhite crystalline solidTypical for amino acid derivatives
SolubilityModerately soluble in water; improved solubility in polar organic solventsBased on methoxy modification increasing lipophilicity compared to alloisoleucine
LogPApproximately 0.9-1.2Comparable to D-Isoleucine, 3-methoxy- with LogP of 0.91370
Molecular Weight161.20 g/molCalculated from molecular formula C₇H₁₅NO₃

Spectroscopic Characteristics

Analytical identification of this compound would likely utilize similar spectroscopic methods as those applied to other alloisoleucine derivatives. Mass spectrometry fragmentation patterns for the parent compound alloisoleucine include significant peaks at m/z 43.01894, 132.04684, 72.08191, and 115.07721 , which would be modified by the additional methoxy group in the 3-methoxy derivative.

Analytical Detection Methods

Chromatographic Techniques

For the analysis of branched-chain amino acids and their derivatives like Alloisoleucine, 3-methoxy-, DL- (8CI), advanced chromatographic techniques are essential. Modern methods employ:

  • Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS)

  • Chiral column chromatography for separation of stereoisomers

  • Gas chromatography for analysis of derivatized compounds

The HPLC analysis of alloisoleucine enantiomers on Astec CHIROBIOTIC columns represents one potential analytical approach that could be adapted for this methoxylated derivative .

Mass Spectrometry Parameters

Mass spectrometric detection would be critical for distinguishing Alloisoleucine, 3-methoxy-, DL- (8CI) from other amino acid derivatives. Based on mass spectrometry data for related compounds, expected fragmentations would likely include:

  • Loss of the carboxyl group

  • Fragmentation at the α-carbon

  • Distinctive fragmentation patterns reflecting the methoxy substitution

  • Multiple Reaction Monitoring (MRM) transitions specific to the methoxylated structure

Biological Significance and Research Applications

Diagnostic Relevance in Metabolic Disorders

L-alloisoleucine serves as a critical diagnostic marker for maple syrup urine disease (MSUD), a genetic disorder affecting branched-chain amino acid metabolism . Plasma L-alloisoleucine levels above 5 μmol/L are considered the most specific and sensitive diagnostic marker for all forms of MSUD .

The methoxylated derivative could potentially serve as:

  • An internal standard for quantitative analysis of alloisoleucine

  • A research tool for studying branched-chain amino acid metabolism

  • A reference compound for developing more specific diagnostic assays

Synthesis and Production Methods

The synthesis of Alloisoleucine, 3-methoxy-, DL- (8CI) would likely involve:

  • Starting with DL-alloisoleucine as base material

  • Protection of the amino and carboxyl groups

  • Selective introduction of the methoxy group at the 3-position

  • Deprotection to yield the final product

Alternative approaches might include:

  • Stereoselective synthesis starting from appropriate precursors

  • Modification of L-isoleucine followed by epimerization

  • Resolution of the racemic mixture to obtain specific stereoisomers

Comparative Analysis with Related Compounds

The following table compares key properties of Alloisoleucine, 3-methoxy-, DL- (8CI) with structurally related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberConfigurationKey Characteristics
Alloisoleucine, 3-methoxy-, DL- (8CI)C₇H₁₅NO₃161.2019866-57-0 Racemic mixtureMethoxy group at 3-position
DL-AlloisoleucineC₆H₁₃NO₂131.173107-04-8 Racemic mixtureDiastereomer of isoleucine
L-AlloisoleucineC₆H₁₃NO₂131.171509-34-8 (2S,3R)Diagnostic marker for MSUD
D-AlloisoleucineC₆H₁₃NO₂131.171509-35-9 (2R,3S)Enantiomer of L-alloisoleucine
Isoleucine, 3-methoxy-, DL- (8CI)C₇H₁₅NO₃161.2019866-56-9 Racemic mixtureMethoxy derivative of isoleucine

Future Research Directions

Several areas warrant further investigation regarding Alloisoleucine, 3-methoxy-, DL- (8CI):

  • Comprehensive Physicochemical Characterization: Full spectroscopic analysis including NMR, IR, and high-resolution mass spectrometry

  • Metabolic Fate Studies: Investigation of its potential metabolism in biological systems

  • Structure-Activity Relationship Analysis: Comparative studies with other modified amino acids

  • Method Development: Creation of specific analytical protocols for its detection in complex matrices

  • Potential Therapeutic Applications: Exploration as a potential pharmacological agent or research tool

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